5-Undecene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Undecene is a natural product found in Plakortis angulospiculatus, Oryza sativa, and Angelica gigas with data available.

Aplicaciones Científicas De Investigación

Applications in Industry

5-Undecene finds applications across several industries:

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various chemicals, including:

- Surfactants : Used in detergents and emulsifiers.

- Lubricants : Acts as a base fluid or additive in lubricant formulations.

Polymer Production

The compound is utilized in the production of polymers, particularly in:

- Polyolefins : this compound can be polymerized to produce high-performance plastics.

- Coatings : It enhances the properties of coatings through improved adhesion and flexibility.

Flavor and Fragrance Industry

Due to its pleasant odor, this compound is used in the formulation of fragrances and flavorings. It contributes to the scent profiles of various consumer products.

Biological Applications

Recent studies have highlighted potential biological applications of this compound:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in pharmaceuticals and personal care products.

Plant Growth Regulators

There is emerging evidence suggesting that this compound may act as a plant growth regulator, promoting growth and enhancing resistance to diseases.

Case Study 1: Use in Surfactant Production

A study demonstrated that incorporating this compound into surfactant formulations improved emulsifying properties compared to traditional surfactants. The resulting products exhibited enhanced stability and performance in various applications.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against common bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antiseptic formulations for healthcare settings.

Q & A

Q. Basic: What spectroscopic methods are most effective for characterizing 5-Undecene in experimental settings?

Answer:

this compound (CAS 4941-53-1, molecular formula C₁₁H₂₂) is best characterized using gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (MW 154) and purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the position of the double bond and rule out isomerization byproducts. For quantitative analysis, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, while cross-validation with retention indices in GC-MS ensures accuracy. Sample preparation must minimize oxidation, as olefins are prone to degradation under ambient conditions.

Q. Advanced: How can researchers optimize the synthesis of this compound to achieve higher purity yields?

Answer:

Optimization requires a dual focus on catalytic systems and reaction conditions. Transition-metal catalysts (e.g., palladium or nickel complexes) in dehydrogenation or cross-coupling reactions can improve selectivity . Design of Experiments (DOE) methodologies should be applied to test variables like temperature, solvent polarity, and catalyst loading. Post-synthesis purification via fractional distillation under inert atmospheres minimizes side-product contamination. Analytical validation using GC-MS and NMR is essential to confirm purity (>98%) and structural integrity .

Q. Basic: What are the key physical properties of this compound critical for experimental design?

Answer:

Key properties include:

- Boiling point : ~195–200°C (dependent on isomer purity) .

- Solubility : Hydrophobic; soluble in non-polar solvents (e.g., hexane, toluene).

- Stability : Susceptible to oxidation; storage under nitrogen or argon is recommended.

- Density : ~0.76 g/cm³ at 20°C.

These parameters inform solvent selection, reaction quenching methods, and storage protocols. Experimental setups must account for volatility during heating and inert gas use to prevent polymerization .

Q. Advanced: How do isotopic labeling studies enhance the understanding of this compound’s reaction mechanisms?

Answer:

Deuterium (²H) or carbon-13 (¹³C) labeling at specific positions enables tracking of hydrogen migration or bond cleavage during catalytic processes. For example, ¹³C NMR can map carbon skeletal rearrangements in isomerization reactions, while kinetic isotope effects (KIE) studies using ²H-labeled this compound reveal rate-determining steps in hydrogenation pathways. Such studies require precise synthesis of labeled analogs and tandem techniques like LC-MS/MS for isotopic tracking .

Q. Basic: What statistical approaches are recommended for analyzing data variability in this compound experiments?

Answer:

Replicate experiments (n ≥ 3) with error bars (standard deviation) are essential. Analysis of variance (ANOVA) identifies significant differences between experimental groups (e.g., catalytic conditions). For small datasets, non-parametric tests like the Kruskal-Wallis test are suitable. Outlier detection using Grubbs’ test ensures data integrity. Software tools (e.g., R, Python’s SciPy) automate statistical workflows and visualize trends in yield or purity .

Propiedades

Número CAS |

4941-53-1 |

|---|---|

Fórmula molecular |

C11H22 |

Peso molecular |

154.29 g/mol |

Nombre IUPAC |

undec-5-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3 |

Clave InChI |

NGCRXXLKJAAUQQ-UHFFFAOYSA-N |

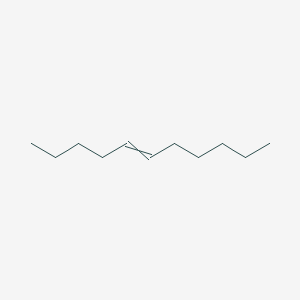

SMILES |

CCCCCC=CCCCC |

SMILES canónico |

CCCCCC=CCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.